6-Methyloctanal is derived from natural sources, predominantly found in citrus fruits like yuzu (Citrus junos). Its classification as an aldehyde places it within a larger family of organic compounds characterized by the presence of a carbonyl group () at the end of a carbon chain. Aldehydes are known for their reactivity and versatility in chemical synthesis.
The synthesis of 6-methyloctanal can be achieved through several methods, with enantioselective synthesis being one of the most prominent approaches. This method often employs chiral catalysts to ensure high enantiomeric excess.
The molecular structure of 6-methyloctanal features a nine-carbon chain with a methyl group located at the sixth carbon position. The structural formula can be represented as follows:
6-Methyloctanal participates in various chemical reactions due to its functional groups:
The mechanism of action for 6-methyloctanal primarily relates to its olfactory properties. The aldehyde group plays a crucial role in binding to olfactory receptors in the nasal cavity.
6-Methyloctanal has diverse applications across several fields:
6-Methyloctanal is a key character impact compound in Citrus junos Tanaka (yuzu), a hybrid citrus fruit originating from the crossbreeding of sour mandarin (C. reticulata var. austera) and Ichang papeda (C. ichangensis) . This compound contributes critically to yuzu’s signature aroma profile, which distinguishes it from other citrus species. The cold-pressed peel oil of yuzu contains 6-methyloctanal in organoleptically significant concentrations, typically ranging between 0.02–0.2% of the volatile fraction [4]. Its presence enhances the complex citrus top notes characteristic of yuzu oil, alongside monoterpenes like limonene and γ-terpinene.
Yuzu cultivation remains centered in East Asia, with Japan producing approximately 23,000 tons annually . The compound’s occurrence exemplifies chemotaxonomic specificity, as analytical studies reveal consistently higher concentrations in C. junos compared to other citrus species. This biochemical distinctiveness supports yuzu’s unique sensory position within the Citrus genus.
Table 1: Occurrence of 6-Methyloctanal in Citrus Species
Species | Common Name | 6-Methyloctanal Concentration | Role in Aroma Profile |
---|---|---|---|
Citrus junos | Yuzu | 0.02–0.2% of volatile fraction | Character impact compound |
C. reticulata | Mandarin | Trace amounts | Minor contributor |
C. limon | Lemon | Not detected | Absent |
The identification of 6-methyloctanal as a sensorially decisive component of yuzu oil emerged from targeted analytical investigations in the early 21st century. Landmark research by Okubo et al. (2006) characterized its olfactory significance through systematic synthesis and sensory evaluation of yuzu oil constituents [2]. This study established 6-methyloctanal as a "character impact compound" – a single molecule capable of evoking the holistic aroma of its source material.
The compound received regulatory recognition when assigned FEMA GRAS status (FEMA 4433) in the United States and JECFA approval (No. 2175) internationally, validating its significance as a flavor ingredient [1]. These designations facilitated its adoption in commercial flavor formulations, particularly those requiring authentic yuzu character. Prior to its identification, yuzu aroma reconstructions lacked fidelity due to the omission of this sensorially pivotal aldehyde.
The olfactory properties of 6-methyloctanal demonstrate striking enantioselectivity, providing compelling evidence for stereospecific odorant-receptor interactions. The (S)-enantiomer exhibits a fresh, green, sweet, and intensely citrus-like aroma, while the (R)-enantiomer presents as oily and sensorially weak with minimal citrus character [2]. This divergence arises from differential binding to olfactory receptors due to the chiral center at carbon 6.
The compound’s detection threshold falls within the low parts-per-billion range in air, contributing to its potency as a flavor top-note. Perceptually, it bridges "fatty" and "citrus" odor descriptors, aligning with the "green" odor quality characteristic of C9 aldehydes [1] [2]. Olfaction theories explain its impact through molecular shape recognition, where the branched methyl group creates a distinct three-dimensional conformation that optimally activates specific receptor sites. This molecular interaction exemplifies the "steric fit" model of odor perception, where subtle structural variations produce dramatically different sensory outcomes.
6-Methyloctanal occupies a specialized niche in flavor and fragrance applications due to its potent citrus-green character and stability in diverse matrices. Industry usage patterns reflect its role as a modifier and enhancer:
Table 2: Industrial Usage Levels of 6-Methyloctanal in Food Categories
Application | Average Concentration (ppm) | Maximum Concentration (ppm) |
---|---|---|
Baked Goods | 0.10 | 0.30 |
Non-Alcoholic Beverages | 0.10 | 0.30 |
Chewing Gum | 0.10 | 0.30 |
Fats and Oils | 0.10 | 0.50 |
Confectionery | 0.10 | 0.30 |
Dairy Products | 3.00 | 15.00 |
Suppliers including Robinson Brothers and Endeavour Speciality Chemicals offer multiple formulations: the neat compound (≥98.5% purity) and diluted versions (10% in Miglyol or propylene glycol) for enhanced handling and dosage precision [1]. In fragrances, the (S)-enantiomer is particularly valued in fine perfumery for citrus colognes and floral-green accords, typically incorporated at 0.01–0.1% in finished products.
Production methods have evolved to address stereochemical demands:
In cosmetic applications, it functions as a top-note in skincare fragrances and natural perfumery due to its volatility profile (boiling point: 182–184°C) and compatibility with lipid matrices [1] [4].
Table 3: Key Physicochemical Properties of 6-Methyloctanal
Property | Value | Method/Conditions |
---|---|---|
Molecular Formula | C₉H₁₈O | - |
CAS Registry Number | 30689-75-9 | - |
Refractive Index | 1.424–1.430 | @ 20°C |
Specific Gravity | 0.824–0.830 | @ 25°C |
Boiling Point | 182–184°C | @ 760 mmHg |
LogP (octanol/water) | 3.25 (estimated) | - |
Flash Point | 58.9°C | TCC method |
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